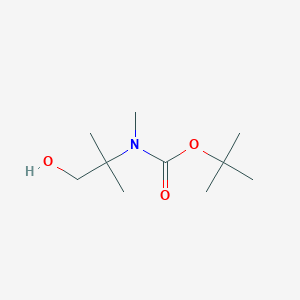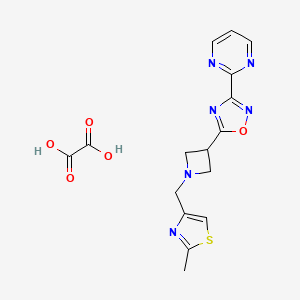![molecular formula C9H11N3O2 B2803962 2-[(4-Aminophenyl)formamido]acetamide CAS No. 46319-19-1](/img/structure/B2803962.png)
2-[(4-Aminophenyl)formamido]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(4-Aminophenyl)formamido]acetamide” is a chemical compound with the molecular formula C9H11N3O2 . It has a molecular weight of 193.20 . The IUPAC name for this compound is N-[2-(acetylamino)ethyl]-4-aminobenzamide .
Synthesis Analysis
While specific synthesis methods for “2-[(4-Aminophenyl)formamido]acetamide” were not found, there are related studies on the synthesis of similar compounds. For instance, a novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity .Molecular Structure Analysis
The molecular structure of “2-[(4-Aminophenyl)formamido]acetamide” has been confirmed by various spectroscopic techniques such as 1H NMR, 13C NMR, IR, and Mass spectral data .Physical And Chemical Properties Analysis
“2-[(4-Aminophenyl)formamido]acetamide” is a powder at room temperature . More specific physical and chemical properties such as solubility and boiling point were not found in the search results.Aplicaciones Científicas De Investigación
Environmental Impact and Degradation Pathways
Chlorination Products and Phytotoxicity
The study of the aqueous chlorination of atenolol, a drug that shares structural similarities with 2-[(4-Aminophenyl)formamido]acetamide, highlighted the formation of chlorinated products including derivatives similar to 2-[(4-Aminophenyl)formamido]acetamide. These chlorinated products exhibited phytotoxic activity, suggesting environmental implications when pharmaceuticals undergo chlorination in wastewater treatment processes (DellaGreca et al., 2009).
Advanced Oxidation Processes for Degradation
Advanced oxidation processes (AOPs) have been utilized to degrade acetaminophen, a compound related to 2-[(4-Aminophenyl)formamido]acetamide, in aqueous media. This research provides insights into the degradation pathways, by-products, and potential environmental impacts of similar compounds. The study also explored the biotoxicity of the by-products, which is crucial for assessing the environmental safety of degradation processes (Qutob et al., 2022).
Biochemical Applications and Photocatalysis
Interstellar Chemistry
The detection of acetamide, which is structurally related to 2-[(4-Aminophenyl)formamido]acetamide, in interstellar space provides insights into the complexity of organic molecules in the universe. This discovery has implications for understanding the chemical pathways that lead to the formation of complex organic molecules in space (Hollis et al., 2006).
Fungicidal Properties
Research on the fungicidal effect of derivatives of 2-amino-4-nitrophenol, which shares functional groups with 2-[(4-Aminophenyl)formamido]acetamide, demonstrates the potential of these compounds in controlling fungal pathogens. This has significant implications for agriculture and the management of plant diseases (Mukhtorov et al., 2019).
Material Science and Polymer Chemistry
Photocatalytic Redox Performance Enhancement
The modification of graphitic carbon nitride (g-C3N4) using acetamide and formamide, related to 2-[(4-Aminophenyl)formamido]acetamide, has shown significantly enhanced photocatalytic performance. This modification leads to improved degradation of organic pollutants and hydrogen production under visible light, highlighting its potential in environmental remediation and energy applications (Zhang et al., 2023).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-amino-N-(2-amino-2-oxoethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c10-7-3-1-6(2-4-7)9(14)12-5-8(11)13/h1-4H,5,10H2,(H2,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRPGBPAISLADC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Aminophenyl)formamido]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,4S)-2-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2803879.png)


![[1-(4-Chlorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2803887.png)


![N-(3-chlorophenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2803891.png)



![1,2,3,4-tetrahydro-11H-dipyrido[1,2-a:4',3'-d]pyrimidin-11-one](/img/structure/B2803897.png)
![3-benzyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2803898.png)
![(Z)-3-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2803899.png)
